Etebenecid
Overview
Description
Etebenecid is a uricosuric agent that lowers uric acid levels in the body by increasing the elimination of uric acid by the kidneys. It also inhibits the tubular secretion of penicillin . The compound is known for its application in the treatment of gout and hyperuricemia.
Scientific Research Applications
Etebenecid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and as a tool to modulate uric acid levels.
Medicine: Investigated for its potential therapeutic applications in treating gout and hyperuricemia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Target of Action
Etebenecid is a uricosuric agent, which means it increases the excretion of uric acid in the urine . It primarily targets the renal tubules in the kidneys, where it inhibits the reabsorption of uric acid . This leads to an increase in the elimination of uric acid from the body .
Mode of Action
This compound works by inhibiting the tubular reabsorption of uric acid in the kidneys . Normally, uric acid, which is a waste product, is filtered out of the blood by the kidneys and then reabsorbed back into the bloodstream. This compound blocks this reabsorption, leading to an increase in the amount of uric acid that is excreted in the urine . This ultimately helps to lower uric acid levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal excretion of uric acid. By inhibiting the reabsorption of uric acid in the renal tubules, this compound disrupts the normal balance of uric acid in the body, leading to increased excretion of uric acid in the urine . This can help to reduce the symptoms of conditions like gout, which are caused by high levels of uric acid in the body .
Pharmacokinetics
It is known that the drug is absorbed orally and is extensively metabolized in the body .
Result of Action
The primary result of this compound’s action is a decrease in the level of uric acid in the body . By increasing the excretion of uric acid in the urine, this compound helps to lower the concentration of uric acid in the blood . This can help to alleviate the symptoms of conditions like gout, which are caused by high levels of uric acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the urine can affect the drug’s ability to inhibit the reabsorption of uric acid . Additionally, other medications that affect renal function or uric acid levels can also interact with this compound and affect its efficacy
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Etebenecid interacts with various enzymes and proteins in the body. It primarily functions by inhibiting the reabsorption of uric acid in the kidneys, thereby promoting its excretion . This interaction with the renal tubular transport system is crucial in its role as a uricosuric agent .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the transport of certain substances across cell membranes . For instance, it inhibits the tubular secretion of penicillin, thereby affecting the distribution of this antibiotic in the body .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It acts as an inhibitor of organic anion transporters in the proximal tubule cells of the kidneys . This inhibition prevents the reabsorption of uric acid, leading to its increased excretion .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable structure and does not readily degrade
Metabolic Pathways
This compound is involved in the metabolic pathway related to the excretion of uric acid . It interacts with the organic anion transporters in the kidneys, affecting the reabsorption and subsequent excretion of uric acid .
Transport and Distribution
This compound is transported in the body through the bloodstream and is distributed within cells and tissues via its interaction with organic anion transporters . It primarily accumulates in the kidneys where it exerts its uricosuric effect .
Subcellular Localization
The subcellular localization of this compound is primarily at the renal tubules in the kidneys . Here, it interacts with organic anion transporters to inhibit the reabsorption of uric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etebenecid involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid and subsequent crystallization . The reaction conditions typically involve refluxing and careful control of temperature to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
Etebenecid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Probenecid: Another uricosuric agent that also inhibits the renal tubular reabsorption of urate and the secretion of penicillin.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout, similar in action to Etebenecid.
Uniqueness
This compound is unique in its dual action of lowering uric acid levels and inhibiting penicillin secretion, making it valuable in both the treatment of gout and in enhancing the efficacy of penicillin antibiotics .
Properties
IUPAC Name |
4-(diethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACOQEQOBAQRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023011 | |
Record name | Ethebenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1213-06-5 | |
Record name | Ethebenecid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1213-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etebenecid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001213065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etebenecid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethebenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etebenecid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETEBENECID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4413I5098G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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